5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid
Description
Significance of Substituted Pyridine (B92270) Carboxylic Acids in Modern Organic Synthesis
Substituted pyridine carboxylic acids are foundational scaffolds in medicinal chemistry and organic synthesis. The pyridine ring is an electron-deficient aromatic system, which facilitates interactions such as π-π stacking and hydrogen bonding with biological targets. The presence of a carboxylic acid group adds polarity and provides a site for further chemical modification or interaction with metal ions, a useful property for enzyme inhibition.
These compounds are crucial starting materials for creating more complex molecules. mdpi.com A wide array of synthetic methodologies, including cross-coupling reactions, cyclocondensations, and functional group interconversions, are employed to produce a diverse library of substituted pyridines. researchgate.net Nicotinic acid derivatives, in particular, have been synthesized and evaluated for a range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. chemistryjournal.netresearchgate.netnih.gov This established biological relevance makes them attractive targets for the development of new therapeutic agents. mdpi.com
Contextualization of Ethoxycarbonylphenyl and Methoxynicotinic Acid Scaffolds within Heterocyclic Chemistry
The structure of 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid is a deliberate combination of two significant chemical scaffolds: the methoxynicotinic acid core and the ethoxycarbonylphenyl substituent.
The methoxynicotinic acid scaffold is a modification of the basic nicotinic acid structure. The methoxy (B1213986) group (–OCH₃) is a prevalent feature in many approved drugs. mdpi.com Its inclusion can significantly influence a molecule's properties by:
Modulating Electronic Effects: The methoxy group is an electron-donating group, which can alter the reactivity of the pyridine ring.
Improving Pharmacokinetic Properties: It can affect lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com Aromatic methoxy groups are subject to metabolic oxidation, which can play a role in the drug's mechanism of action and elimination. mdpi.com
Enhancing Target Binding: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological receptor.
The ethoxycarbonylphenyl moiety consists of a phenyl ring substituted with an ethoxycarbonyl group (–COOCH₂CH₃).
Aromatic Interaction: The phenyl group is a common hydrophobic component in drug molecules that can engage in van der Waals forces, hydrophobic interactions, and π-π stacking with target proteins. mdpi.com
Ester Functionality: The ethoxycarbonyl group is an ester, which can serve as a hydrogen bond acceptor. It also influences the molecule's solubility and can be hydrolyzed by esterase enzymes in the body, which can be a factor in prodrug design. Aromatic carboxylic acids and their esters are recognized as important building blocks for creating new materials and biologically active molecules. smolecule.com
Rationale for Comprehensive Academic Investigation of this compound
While specific research on this compound is not extensively documented in public literature, the rationale for its investigation can be inferred from its structural components. The molecule represents a logical step in drug discovery and medicinal chemistry, based on the principle of combining known pharmacophoric fragments to create a novel compound with potentially enhanced or new biological activity.
The primary rationale is to explore the synergistic effect of its three key components:
The nicotinic acid core , a proven scaffold for biological activity. chemistryjournal.net
The 2-methoxy substituent , a common modulator of drug-like properties. mdpi.com
The 5-(4-ethoxycarbonylphenyl) group , which introduces a significant structural and electronic modification, providing a large substituent that can probe binding pockets in enzymes or receptors.
Researchers would investigate this compound to determine if this specific arrangement of functional groups leads to a unique biological profile, such as selective inhibition of a particular enzyme implicated in disease. The design is consistent with strategies used to develop inhibitors for targets like kinases or other enzymes where occupying specific pockets with substituted aromatic rings is key to potency and selectivity. nih.gov
Scope and Objectives of Fundamental Research on this compound
The fundamental research on a novel compound like this compound would encompass several key objectives, typical for the development of new chemical entities. ijrpr.commdpi.com
Key Research Objectives:
Development of Synthetic Routes: To design and optimize an efficient, scalable, and sustainable method for its synthesis, likely involving a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) between a halogenated 2-methoxynicotinic acid derivative and a corresponding boronic acid.
Structural and Physicochemical Characterization: To unambiguously confirm the molecular structure using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. This phase also involves determining key physicochemical properties, as detailed in the table below. While experimental data for the target compound is not publicly available, properties of its core scaffold, 5-Methoxynicotinic acid, have been documented.
Table 1: Physicochemical Properties of 5-Methoxynicotinic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇NO₃ | nih.gov |
| Molecular Weight | 153.14 g/mol | nih.gov |
| Melting Point | 127-131°C | |
| pKa (Predicted) | 2.08±0.10 | |
| LogP (Predicted) | 0.3 | nih.gov |
Biological Activity Screening: To perform a broad screening of the compound against a panel of biological targets (e.g., enzymes, receptors, cancer cell lines) to identify any potential therapeutic activity. ijrpr.com Based on its structural similarity to known anti-inflammatory agents and enzyme inhibitors, initial screens would likely focus on these areas. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: If promising activity is found, the compound would serve as a "hit" or "lead" for further optimization. The objective would be to synthesize a series of analogs by modifying each part of the molecule to understand the relationship between its structure and its biological activity, with the goal of improving potency and selectivity while reducing toxicity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(4-ethoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-3-22-16(20)11-6-4-10(5-7-11)12-8-13(15(18)19)14(21-2)17-9-12/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGAUZKQHJKKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688091 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261892-34-5 | |
| Record name | 5-[4-(Ethoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Mechanistic Pathways for 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid
Retrosynthetic Analysis of the 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic Acid Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the most logical and convergent disconnection occurs at the carbon-carbon bond between the pyridine (B92270) and phenyl rings.
This primary disconnection suggests a cross-coupling reaction as the key bond-forming step. This leads to two principal synthons: a nucleophilic 5-pyridyl synthon and an electrophilic 4-ethoxycarbonylphenyl synthon, or vice versa. The most practical synthetic equivalents for these synthons are a 5-halo-2-methoxynicotinic acid derivative (such as a bromo- or iodo-substituted compound) and (4-ethoxycarbonylphenyl)boronic acid. This pathway points directly toward a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for C-C bond formation.
An alternative, less direct retrosynthetic approach involves the disconnection of the pyridine ring itself. This would entail constructing the substituted nicotinic acid core from acyclic precursors, a strategy that could allow for the introduction of the required substituents at an early stage. However, this approach is often less convergent and may require more complex cyclization strategies compared to the late-stage functionalization of a pre-formed pyridine ring.
Established Synthetic Routes to this compound
Established routes to the target molecule can be broadly categorized into two approaches: building the core heterocyclic structure from the ground up or modifying a pre-existing, functionalized pyridine intermediate.
The construction of the polysubstituted pyridine ring of nicotinic acid from simple, acyclic precursors is a fundamental strategy in heterocyclic chemistry. nih.gov Although complex, these methods offer the flexibility to install various substituents onto the pyridine core. One common approach involves the condensation of enamines, aldehydes, and nitriles, which can be adapted to produce highly substituted pyridines.
For the target molecule, a hypothetical multi-step synthesis could involve the condensation of a β-ketoester, an enamine derivative, and an appropriate three-carbon fragment to form the substituted dihydropyridine ring, followed by oxidation to the aromatic nicotinic acid derivative. The specific precursors would be chosen to bear the nascent methoxy (B1213986) and ethoxycarbonylphenyl groups or functionalities that can be converted to them in subsequent steps.
Hypothetical Multi-Step Synthesis Scheme
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Malononitrile, Aryl Aldehyde | Arylmethylidenemalononitrile |
| 2 | Michael Addition | β-Ketoester | Adduct |
| 3 | Cyclization/Dehydration | Adduct from Step 2 | Dihydropyridine |
| 4 | Oxidation (e.g., with HNO₃) | Dihydropyridine | Substituted Nicotinonitrile |
This table represents a generalized, illustrative pathway for pyridine ring synthesis and not a specific reported synthesis for the target molecule.
A more convergent and commonly employed strategy involves the functionalization of a readily available pyridine intermediate. For this target molecule, the key intermediate is a 5-halo-2-methoxynicotinic acid derivative. lookchem.com The synthesis of this intermediate typically begins with nicotinic acid itself.
The synthetic sequence can be outlined as follows:
Bromination: Nicotinic acid can be brominated at the 5-position. This is often achieved by treating nicotinoyl chloride hydrochloride with bromine. lookchem.com
Hydroxylation/Methoxylation: The 2-position of the pyridine ring can be functionalized. Starting with 2-hydroxynicotinic acid, bromination can yield 5-bromo-2-hydroxynicotinic acid. The hydroxyl group can then be converted to a methoxy group using a methylating agent like dimethyl sulfate or methyl iodide. Alternatively, direct methoxylation of a suitably activated pyridine may be possible. A key precursor, 5-Bromo-2-methoxynicotinic acid, is commercially available, simplifying this approach significantly. synquestlabs.comichemical.comaromalake.com
Esterification: To prevent side reactions during the subsequent cross-coupling step, the carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester). This is achieved through standard esterification procedures, such as reaction with an alcohol under acidic conditions.
This sequence yields a key intermediate, such as methyl 5-bromo-2-methoxynicotinate, which is primed for the crucial C-C bond-forming reaction. lookchem.com
Catalytic Methods in the Synthesis of this compound
Modern organic synthesis relies heavily on catalytic methods, particularly those employing transition metals, to achieve efficient and selective bond formation.
The Suzuki-Miyaura coupling is the most prominent and effective method for synthesizing 5-arylnicotinates. lookchem.com This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, the reaction would couple a 5-halo-2-methoxynicotinate ester with (4-Ethoxycarbonylphenyl)boronic acid or its corresponding boronic ester (e.g., a pinacol ester). lookchem.comnih.gov
The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like palladium(II) acetate, and a phosphine (B1218219) ligand such as triphenylphosphine or tri(o-tolyl)phosphine. lookchem.com A base is required to facilitate the transmetalation step of the catalytic cycle.
Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Description | Examples |
|---|---|---|
| Halide | Ethyl 5-bromo-2-methoxynicotinate | - |
| Boronic Acid | (4-Ethoxycarbonylphenyl)boronic acid | - |
| Catalyst | Palladium(0) complex | Pd(PPh₃)₄, Pd(OAc)₂ with P(o-tol)₃ |
| Base | Inorganic base | Na₂CO₃, K₂CO₃, K₃PO₄ |
| Solvent | Aprotic or aqueous mixtures | Toluene, Dioxane, DMF, Benzene (B151609)/Water |
| Temperature | Elevated temperatures | 80-110 °C |
Following the successful coupling, a final saponification step is performed to hydrolyze the ethyl ester of the nicotinic acid and the ethoxycarbonyl group on the phenyl ring (if desired), or selectively one of them, to yield the final carboxylic acid product.
Beyond the Suzuki-Miyaura reaction, other transition metal-mediated transformations can be envisioned for the synthesis of the target scaffold. mdpi.com While less common for this specific transformation, methods like the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also achieve the desired C-C bond formation. lookchem.com For instance, the coupling of phenylzinc chloride with a bromonicotinate has been shown to be effective for preparing 5-phenylnicotinates. lookchem.com
Furthermore, modern synthetic chemistry has seen the rise of direct C-H activation/functionalization reactions. rsc.org A hypothetical route could involve the palladium-catalyzed direct arylation of a 2-methoxynicotinic acid derivative at the C5-position with a 4-ethoxycarbonylphenyl halide. These methods are highly atom-economical but can face challenges with regioselectivity and substrate scope. The presence of the nitrogen atom in the pyridine ring can coordinate to the metal catalyst, influencing the reaction's outcome. nih.gov
Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis
The formation of the carbon-carbon bond between the nicotinic acid backbone and the phenyl ring is a critical step in the synthesis of this compound. The Suzuki-Miyaura cross-coupling reaction is a widely utilized and efficient method for this transformation. acsgcipr.org This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
A plausible synthetic route involves the coupling of a 5-halo-2-methoxynicotinic acid derivative with (4-ethoxycarbonylphenyl)boronic acid. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.
The Catalytic Cycle:
Oxidative Addition: The cycle begins with a coordinatively unsaturated palladium(0) complex, which reacts with the 5-halo-2-methoxynicotinic acid derivative (where the halide is typically bromine or chlorine). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) complex.
Transmetalation: The next step is the transfer of the 4-ethoxycarbonylphenyl group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, such as potassium carbonate, which activates the organoboron compound. The exact mechanism of transmetalation can vary depending on the specific reactants and conditions, but it results in a new palladium(II) complex bearing both the nicotinic acid and the phenyl fragments.
Reductive Elimination: In the final step of the catalytic cycle, the two organic ligands on the palladium(II) complex couple and are eliminated from the metal center. This forms the desired carbon-carbon bond, yielding the this compound derivative and regenerating the active palladium(0) catalyst, which can then participate in a new catalytic cycle.
Below is a table summarizing the key stages and intermediates in the proposed mechanistic pathway.
| Step | Description | Key Intermediates |
| 1. Oxidative Addition | The Pd(0) catalyst inserts into the carbon-halogen bond of the nicotinic acid derivative. | Pd(II)-aryl halide complex |
| 2. Transmetalation | The aryl group from the boronic acid derivative is transferred to the Pd(II) complex, facilitated by a base. | Di-organo-Pd(II) complex |
| 3. Reductive Elimination | The two aryl groups are eliminated from the Pd(II) complex, forming the C-C bond and regenerating the Pd(0) catalyst. | This compound derivative and Pd(0) |
This mechanistic understanding is crucial for optimizing reaction conditions to improve yield, purity, and efficiency.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of active pharmaceutical ingredients and their intermediates to minimize environmental impact. rasayanjournal.co.in The synthesis of this compound, particularly the Suzuki-Miyaura coupling step, offers several opportunities for the application of these principles.
Key Green Chemistry Considerations:
Catalyst Choice : While palladium is a highly effective catalyst, it is a precious metal with a significant environmental footprint associated with its extraction. acsgcipr.org Green chemistry encourages the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily recovered and recycled. acsgcipr.orgresearchgate.net Furthermore, research into using more abundant and less toxic base metals like nickel as catalysts for cross-coupling reactions is a promising area of sustainable chemistry. nih.gov
Solvent Selection : Traditional Suzuki-Miyaura reactions often employ hazardous organic solvents like dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and 1,4-dioxane. acsgcipr.orgescholarship.org A key green chemistry objective is to replace these with more benign alternatives. Water is an ideal green solvent due to its non-toxicity and non-flammability. researchgate.net Other greener options include alcohols like tert-amyl alcohol. nih.gov
Energy Efficiency : Reducing energy consumption is another core principle of green chemistry. This can be achieved by designing reactions that proceed at lower temperatures or by using alternative energy sources like microwave irradiation, which can significantly shorten reaction times. rasayanjournal.co.in
The table below compares a traditional approach to the Suzuki-Miyaura coupling with a greener, more sustainable alternative for the synthesis of the target compound.
| Feature | Traditional Approach | Greener Alternative |
| Catalyst | Homogeneous Palladium Catalyst | Heterogeneous Pd/C or Nickel-based catalyst acsgcipr.orgnih.gov |
| Solvent | DMF, Dioxane, or DMAc acsgcipr.orgescholarship.org | Water or tert-amyl alcohol researchgate.netnih.gov |
| Base | Organic amines | Inorganic bases (e.g., K₂CO₃) acsgcipr.org |
| Energy | Prolonged heating | Lower temperatures or microwave irradiation rasayanjournal.co.in |
| Workup | Solvent-intensive extraction | Simplified workup with easier catalyst removal researchgate.net |
By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, reducing its environmental footprint while maintaining high efficiency and product quality.
Computational and Theoretical Studies of 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid
Quantum Chemical Investigations of the Electronic Structure of 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic Acid
Quantum chemical methods are fundamental to understanding the electronic properties and intrinsic stability of a molecule. These calculations provide insights into electron distribution, orbital energies, and molecular geometry.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its optimized molecular geometry, giving precise bond lengths and angles. Such studies can elucidate the electronic properties, including the distribution of electron density and electrostatic potential, which are crucial for understanding intermolecular interactions. DFT functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely used to achieve a balance between accuracy and computational cost for organic molecules. openaccesspub.orgrsc.org
Ab Initio Calculations and Molecular Orbital Analysis
Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular systems. Methods like Hartree-Fock (HF) can be used, often as a starting point for more advanced calculations. rsc.org A key output of both DFT and ab initio methods is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). openaccesspub.orgdntb.gov.ua The energies of HOMO and LUMO and their energy gap are critical for predicting a molecule's chemical reactivity, kinetic stability, and electronic transition properties. openaccesspub.org For this compound, this analysis would reveal the likely sites for nucleophilic and electrophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
While no specific molecular dynamics (MD) simulations for this compound were found, this technique is essential for understanding the dynamic behavior and conformational flexibility of molecules in different environments, such as in solution. mdpi.comsemanticscholar.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. semanticscholar.org For the target compound, simulations could reveal preferred conformations, the dynamics of its rotatable bonds (e.g., around the phenyl-pyridine linkage and the ester group), and how it interacts with solvent molecules. mdpi.comnih.gov This information is vital for understanding how the molecule might behave in a biological system or in solution. nih.govmdpi.com
Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)
Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies corresponding to Infrared (IR) and Raman spectra. dntb.gov.ua Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a given molecular structure. rsc.org Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, corresponding to UV-Vis absorption spectra. rsc.org For this compound, these theoretical predictions would serve as a valuable tool for validating its synthesized structure and assigning experimental spectral features.
In Silico Reactivity Predictions and Selectivity Studies
The electronic parameters derived from quantum chemical calculations are used to predict a molecule's reactivity. Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from HOMO and LUMO energies. openaccesspub.org These descriptors provide a quantitative measure of a molecule's stability and reactivity. For this compound, these in silico predictions could help to understand its susceptibility to various chemical reactions and guide synthetic efforts.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with their biological activity. mdpi.comnih.gov To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known biological activities would be required. nih.gov Molecular descriptors (physicochemical, topological, electronic) would be calculated for each analog, and statistical methods like multiple linear regression would be used to build a predictive model. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process. pharmacophorejournal.com No specific QSAR studies involving this compound or its close analogs were identified in the literature search.
Biological Target Identification and Mechanistic Research Preclinical, in Vitro, and Non Human in Vivo Models
In Vitro Biological Activity Screening Methodologies
To determine the biological activity of a novel compound like 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid, a series of in vitro screening methods are employed to identify its molecular targets and characterize its effects at the cellular level.
Enzyme Inhibition Assays
Enzyme inhibition assays are conducted to determine if a compound can interfere with an enzyme's activity. For a nicotinic acid derivative, researchers might investigate its effect on enzymes involved in lipid metabolism, although HCAR2, its likely target, is a receptor, not an enzyme. If the compound were being screened more broadly, it would be tested against a panel of relevant enzymes. The general methodology involves incubating the enzyme with its substrate and varying concentrations of the test compound. The enzyme's activity is then measured, often through spectrophotometric or fluorometric methods, to determine the concentration of the compound required to inhibit the enzyme by 50% (IC50).
Hypothetical Enzyme Inhibition Data
| Enzyme Target | Assay Method | IC50 (µM) |
|---|---|---|
| Phosphodiesterase | FRET-based assay | > 100 |
Receptor Binding and Agonist/Antagonist Profiling (e.g., HCAR2)
Given its structural similarity to nicotinic acid, this compound would be profiled for its interaction with the nicotinic acid receptor, HCAR2 (also known as GPR109A). nih.govwikipedia.org
Receptor Binding Assays: These assays determine the affinity of the compound for the receptor. A common method is a competitive binding assay using a radiolabeled ligand known to bind HCAR2 (e.g., [3H]nicotinic acid). Cells expressing HCAR2 are incubated with the radioligand and increasing concentrations of the test compound. The amount of radioligand displaced is measured to calculate the inhibitory constant (Ki), which reflects the compound's binding affinity.
Agonist/Antagonist Profiling: Functional assays are used to determine whether the compound activates (agonist) or blocks (antagonist) the receptor. For HCAR2, a G-protein coupled receptor that couples to Gi proteins, activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). nih.govnih.gov Assays measuring changes in cAMP levels or downstream signaling events, such as GTPγS binding assays, are used to quantify the compound's efficacy (Emax) and potency (EC50). guidetopharmacology.org
Hypothetical HCAR2 Activity Profile
| Assay Type | Parameter | Value |
|---|---|---|
| Competitive Binding Assay | Ki (nM) | 50 |
| cAMP Functional Assay | EC50 (nM) | 120 |
Cell-Based Assays and Phenotypic Screening
Cell-based assays provide insights into the compound's effects in a more complex biological context. For an HCAR2 agonist, researchers would use cell lines that endogenously express the receptor, such as adipocytes or immune cells (e.g., macrophages), or engineered cell lines (e.g., CHO or HEK293 cells) stably expressing HCAR2. nih.govguidetopharmacology.org Phenotypic screens could assess outcomes like the inhibition of lipolysis in adipocytes, which is a key physiological response to HCAR2 activation. wikipedia.org This is typically measured by quantifying the release of glycerol (B35011) or free fatty acids into the cell culture medium.
Molecular Mechanisms of Action
Once a biological target is confirmed, further research is conducted to understand precisely how the compound exerts its effects at the molecular level.
Elucidation of Signaling Pathways Modulated by this compound
Activation of HCAR2 by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase, leading to reduced cAMP levels. nih.gov Studies would be performed to confirm that this compound follows this canonical pathway. This can involve using pertussis toxin to inactivate Gi and observing if the compound's effect is blocked.
Furthermore, HCAR2 activation can trigger other signaling pathways, including the mobilization of intracellular calcium and the activation of the MAPK/ERK cascade. guidetopharmacology.orgnih.gov The involvement of these pathways would be investigated using specific inhibitors and Western blotting to measure the phosphorylation of key signaling proteins like ERK1/2.
Protein-Ligand Interaction Studies
To understand how this compound binds to its target receptor, researchers use computational and structural biology techniques.
Molecular Docking: A computational model of the HCAR2 receptor would be used to predict the binding pose of the compound within the receptor's ligand-binding pocket. These models can identify key amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic interactions with the ligand, helping to explain its affinity and activity. nih.gov Recent cryo-electron microscopy structures of HCAR2 have revealed that key residues for agonist recognition often include Arginine, Serine, and Tyrosine. nih.gov
Site-Directed Mutagenesis: To validate the predictions from molecular docking, specific amino acid residues in the HCAR2 receptor would be mutated. The effect of these mutations on the binding and functional activity of this compound would then be measured. A significant loss of potency or binding affinity after a specific residue is mutated would confirm the importance of that residue for the interaction.
Research in Model Organisms (Non-Human)
Studies in Microbial Models
No studies were identified that investigated the effects of this compound in microbial systems. Research in this area would typically explore the compound's potential antibacterial or antifungal properties, or its ability to modulate microbial metabolic pathways.
Investigations in Lower Eukaryotic Systems
There is currently no available research on the activity of this compound in lower eukaryotic organisms such as yeast or amoebas. Such studies are often employed to understand fundamental cellular processes and to screen for potential therapeutic activities.
Research in Mammalian Cell Lines
No specific data from studies using mammalian cell lines to investigate the biological effects of this compound could be located. This type of in vitro research is crucial for identifying cellular targets and understanding the molecular mechanisms of a compound's action.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
A critical aspect of drug discovery involves synthesizing and testing analogs of a lead compound to understand how chemical structure influences biological activity. However, no published SAR studies for analogs of this compound were found. Such studies would typically involve modifying the ethoxycarbonylphenyl or methoxynicotinic acid moieties to determine the key chemical features required for biological activity.
Selectivity and Specificity Profiling against Multiple Biological Targets
Information regarding the selectivity and specificity of this compound against a panel of biological targets is not available. This type of profiling is essential to assess the compound's potential for off-target effects and to build a comprehensive understanding of its pharmacological profile.
Exploration of Non Biological Applications and Material Science Contributions
Utilization in Supramolecular Chemistry and Crystal Engineering
The precise arrangement of molecules in the solid state is fundamental to designing materials with specific properties. In the realm of supramolecular chemistry and crystal engineering, 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid offers several features that are advantageous for the construction of well-defined architectures. The carboxylic acid group is a primary site for forming strong and directional hydrogen bonds, leading to the assembly of molecules into predictable patterns such as dimers, chains, or sheets.
Role in Coordination Chemistry and Metal Complex Formation
The nicotinic acid moiety in this compound is an excellent ligand for coordinating with metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as donor sites, enabling the formation of a wide variety of metal complexes. These complexes can range from simple mononuclear species to complex, multidimensional coordination polymers, including metal-organic frameworks (MOFs).
The formation of such coordination compounds is a significant area of research. For instance, nicotinic acid derivatives, like 5-bromonicotinic acid, have been successfully used to synthesize novel metal-organic frameworks with interesting properties, such as photoluminescence and magnetic interactions. rsc.org The specific coordination behavior of this compound would depend on the metal ion, the solvent system, and the reaction conditions.
Lanthanide complexes are of particular interest due to their unique luminescent properties. Carboxylic acid ligands are often employed to sensitize the luminescence of lanthanide ions. nih.govrsc.orgucj.org.ua The aromatic rings in this compound can act as "antenna" groups, absorbing light and transferring the energy to the coordinated lanthanide ion, which then emits at its characteristic wavelength.
| Metal Ion | Potential Coordination Mode | Potential Application |
| Transition Metals (e.g., Co, Cd) | Formation of Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, sensing |
| Lanthanide Ions (e.g., Eu, Tb) | Formation of luminescent complexes | Lighting, displays, bio-imaging |
Potential in Organic Electronics and Optoelectronic Materials
Organic molecules with extended π-conjugated systems are the foundation of organic electronics. This compound possesses a π-system spanning the phenyl and pyridine rings, which can be further extended through chemical modification. The electronic properties of such molecules, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for their application in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The donor-acceptor character of the molecule, with the methoxy (B1213986) and ethoxycarbonyl groups influencing the electron density of the aromatic rings, can be tuned to achieve desired optoelectronic properties. Research on benzoquinone-based donor-acceptor compounds has shown how the nature and position of substituent groups can influence charge-transfer characteristics and luminescence. nih.gov While direct studies on the optoelectronic properties of this compound are limited, its structural motifs are found in molecules investigated for non-linear optical behavior. mdpi.com
Applications in Catalysis as a Ligand or Organocatalyst Precursor
In the field of catalysis, ligands play a critical role in modulating the activity and selectivity of metal-based catalysts. The nitrogen and oxygen donor atoms in this compound make it a potential ligand for various transition metals used in catalysis. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the aromatic rings, which in turn influences the catalytic performance of the metal center.
The use of aminophosphine (B1255530) ligands in catalysis is well-established, highlighting the importance of ligand design in creating efficient catalytic systems. nih.gov While not a phosphine (B1218219) ligand itself, the principles of ligand design are broadly applicable. Furthermore, the carboxylic acid group could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.
Although not an organocatalyst in its own right, this compound could serve as a precursor for the synthesis of more complex organocatalytic structures.
Contributions to Polymer Science and Advanced Material Synthesis
The bifunctional nature of this compound, with reactive sites at the carboxylic acid and potentially at the aromatic rings, allows for its incorporation into polymeric structures. For example, the carboxylic acid group can be converted into an acid chloride or ester, which can then be used in condensation polymerization reactions to form polyesters or polyamides.
The synthesis of polymers containing aromatic and heteroaromatic units is an active area of research for developing materials with high thermal stability and specific electronic properties. For instance, Sonogashira coupling reactions are used to create conjugated polymers with alternating donor and acceptor units for applications in organic electronics. mdpi.com The aromatic rings of this compound could be functionalized with groups suitable for such coupling reactions, enabling its use as a monomer in the synthesis of advanced polymers.
| Polymerization Method | Potential Polymer Type | Potential Application |
| Condensation Polymerization | Polyesters, Polyamides | High-performance plastics, fibers |
| Cross-Coupling Reactions (e.g., Sonogashira, Suzuki) | Conjugated Polymers | Organic electronics, sensors |
Advanced Analytical and Spectroscopic Characterization Methodologies for 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic environment of 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)
NMR spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the two aromatic rings, the methoxy (B1213986) group, the ethyl ester group, and the carboxylic acid. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm). libretexts.org The protons on the substituted pyridine (B92270) ring and the benzene (B151609) ring appear in the aromatic region (δ 7.0-9.0 ppm). The methoxy group protons resonate as a sharp singlet, while the ethyl group of the ester gives rise to a characteristic quartet and triplet pattern.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the carbonyl carbons of both the carboxylic acid and the ester, which are typically found in the 160-180 ppm range. libretexts.org Carbons of the aromatic rings appear between 110 and 160 ppm, with variations depending on their substitution. The methoxy carbon and the carbons of the ethyl group would be observed at higher field (upfield).
Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm.
Click to view predicted NMR data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Carboxylic Acid (-COOH) | ~13.0 (s, 1H) | ~167.0 |
| Ester Carbonyl (-COO-) | - | ~165.5 |
| Pyridine-C2 | - | ~163.0 |
| Pyridine-C3 | - | ~118.0 |
| Pyridine-C4 | ~8.3 (d, 1H) | ~140.0 |
| Pyridine-C5 | - | ~125.0 |
| Pyridine-C6 | ~8.9 (d, 1H) | ~152.0 |
| Phenyl-C1' | - | ~142.0 |
| Phenyl-C2', C6' | ~7.7 (d, 2H) | ~128.0 |
| Phenyl-C3', C5' | ~8.1 (d, 2H) | ~130.5 |
| Phenyl-C4' | - | ~131.0 |
| Methoxy (-OCH₃) | ~4.1 (s, 3H) | ~54.0 |
| Ethyl (-OCH₂CH₃) | ~4.4 (q, 2H) | ~61.5 |
| Ethyl (-OCH₂CH₃) | ~1.4 (t, 3H) | ~14.2 |
| s = singlet, d = doublet, t = triplet, q = quartet. Predicted values are based on analysis of structurally similar compounds. |
Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, ESI-MS/MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, carboxylic acid-containing molecule, often coupled with liquid chromatography (LC-MS).
The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₁₆H₁₅NO₅). Tandem MS (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. Key fragmentation pathways for this compound would include the loss of the ethoxy group (-OC₂H₅, Δm=45) from the ester, followed by the loss of carbon monoxide (-CO, Δm=28). pharmacy180.commassbank.eu Another expected fragmentation is the cleavage of the bond between the phenyl and pyridinyl rings.
Interactive Data Table 2: Predicted Mass Spectrometry Data.
Click to view predicted MS data
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | C₁₆H₁₆NO₅⁺ | 302.10 | Protonated Molecular Ion |
| [M-C₂H₄]⁺ | C₁₄H₁₂NO₅⁺ | 274.07 | Loss of ethylene (B1197577) from ester |
| [M-C₂H₅O]⁺ | C₁₄H₁₀NO₄⁺ | 256.06 | Loss of ethoxy radical |
| [M-C₂H₅OH]⁺ | C₁₄H₁₀NO₄⁺ | 256.06 | Loss of ethanol |
| m/z = mass-to-charge ratio. Predictions are based on common fragmentation patterns of benzoate (B1203000) esters and nicotinic acid derivatives. pharmacy180.comresearchgate.net |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. researchgate.net
The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. libretexts.org Two strong, sharp peaks for the carbonyl (C=O) stretching vibrations are anticipated: one for the carboxylic acid (around 1700-1725 cm⁻¹) and another for the ester (around 1715-1730 cm⁻¹). libretexts.org Aromatic C=C and C=N stretching vibrations will appear in the 1450-1620 cm⁻¹ region, while C-O stretching bands for the ether and ester groups would be observed in the 1100-1300 cm⁻¹ range. nih.govjocpr.com
Interactive Data Table 3: Predicted Infrared (IR) Spectroscopy Bands.
Click to view predicted IR data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 3000-3100 | C-H stretch | Aromatic rings |
| 2850-2980 | C-H stretch | Aliphatic (methoxy, ethyl) |
| 1715-1730 | C=O stretch | Ester |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1450-1620 | C=C, C=N stretch | Aromatic rings |
| 1100-1300 | C-O stretch | Ether, Ester |
| Predicted values are based on characteristic group frequencies from IR correlation tables and literature on nicotinic acid derivatives. nih.govjocpr.comchemicalbook.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugated system of this compound, which includes two aromatic rings, is expected to result in strong absorption in the UV region. The primary absorption is due to π → π* electronic transitions. The presence of auxochromic groups like the methoxy and carboxylic acid groups can influence the position and intensity of the absorption maximum (λₘₐₓ). For similar biphenyl (B1667301) carboxylic acid structures, the λₘₐₓ is typically observed in the range of 250-300 nm. researchgate.netnih.gov This λₘₐₓ value is crucial for setting the detection wavelength in HPLC analysis.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for such analyses. sielc.comsielc.com
This method would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is in its protonated form, leading to sharp, symmetrical peaks. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the main compound from any potential impurities, which may have different polarities. sielc.com Detection is typically performed using a UV detector set at the λₘₐₓ determined by UV-Vis spectroscopy. The purity is then calculated based on the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram. scialert.netresearchgate.net
Interactive Data Table 4: Typical HPLC Method Parameters.
Click to view typical HPLC parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient (e.g., 10% B to 90% B over 20 min) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λₘₐₓ (~270 nm) |
| Column Temperature | 25-30 °C |
| These parameters represent a standard starting point for method development for purity analysis of nicotinic acid derivatives. sielc.comnih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. For a molecule like this compound, direct analysis by GC is challenging due to its relatively high molecular weight and the presence of a polar carboxylic acid group, which decreases its volatility. Therefore, a chemical derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester. uark.edumdpi.com
This process is common for the analysis of related nicotinic acid compounds. uark.edu A study on various dihalonicotinic acids found that conversion to their corresponding methyl esters was essential for successful GC analysis. uark.edu The choice of derivatization agent is critical to ensure a quantitative yield without producing unwanted side products. uark.edu
| Derivatization Method | Reagents | Outcome for Nicotinic Acids | Suitability |
| Method 1 | HCl / Methanol | Inefficient; risk of side reactions like halogen displacement. uark.edu | Poor |
| Method 2 | BF₃ / Methanol | Risk of side reactions, such as displacement by methoxide. uark.edu | Poor |
| Method 3 | DCC / Methanol | Produced a mixture of derivatives with poor yield. uark.edu | Poor |
| Method 4 | Diazomethane | Gave a quantitative yield of the desired methyl esters with no side reactions. uark.edu | Excellent |
Once derivatized, the resulting methyl ester of this compound can be separated from other components in a sample mixture on a GC column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. A mass spectrometer is often used as the detector (GC-MS), which not only detects the compound as it elutes from the column but also provides its mass spectrum, aiding in structural confirmation and identification. chemijournal.comnih.gov
X-ray Crystallography and Solid-State Structure Analysis (e.g., Single-Crystal and Powder X-ray Diffraction)
Single-Crystal X-ray Diffraction
For this compound, growing a suitable single crystal would allow for a detailed structural elucidation. The analysis would reveal the spatial relationship between the methoxy-substituted pyridine ring and the ethoxycarbonylphenyl group, including the dihedral angle between the two aromatic rings. nih.gov This information is critical for understanding the molecule's steric and electronic properties. The analysis also identifies intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal's packing arrangement. researchgate.net
Below is an illustrative table of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis.
| Parameter | Example Value | Description |
| Formula | C₁₆H₁₅NO₅ | The molecular formula of the compound. |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the crystal's symmetry elements. nih.gov |
| Unit Cell Dimensions | a = 12.9 Å, b = 9.7 Å, c = 23.3 Å | The lengths of the edges of the unit cell. researchgate.net |
| β = 103.8° | The angle between the 'a' and 'c' axes in a monoclinic system. researchgate.net | |
| Volume (V) | 2825 ų | The volume of a single unit cell. researchgate.net |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. researchgate.net |
| Calculated Density (Dx) | 1.30 mg/cm³ | The theoretical density of the crystal. researchgate.net |
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample. nih.gov While it does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid form. PXRD is instrumental in identifying different crystalline forms (polymorphs) of a substance, monitoring phase purity, and characterizing the bulk material. nih.gov Each polymorph of this compound would produce a unique PXRD pattern defined by the positions (2θ angles) and intensities of the diffraction peaks.
Advanced Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, providing a powerful tool for both qualitative and quantitative analysis of complex mixtures. ajpaonline.comijfmr.com These methods are highly effective for impurity profiling and ensuring the quality of pharmaceutical compounds. chemijournal.comijfmr.com
For a compound like this compound, several hyphenated techniques are particularly advantageous:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most suitable technique for analyzing this compound. High-Performance Liquid Chromatography (HPLC) separates the target molecule from starting materials, by-products, and degradants based on its polarity. nih.govactascientific.com The separated components then enter a mass spectrometer, which provides mass-to-charge ratio data, allowing for definitive identification and structural confirmation. nih.gov LC-MS offers high sensitivity and specificity, making it ideal for detecting trace-level impurities. ijfmr.com
Liquid Chromatography-Photodiode Array (LC-PDA): In this setup, HPLC is coupled with a photodiode array detector. This detector records the UV-Vis absorbance spectrum of the compound as it elutes from the column. The spectrum can help in identifying the compound and is particularly useful for distinguishing between isomers that might have identical mass spectra.
Gas Chromatography-Mass Spectrometry (GC-MS): As discussed in section 6.2.2, GC-MS is a powerful hyphenated technique for volatile compounds. chemijournal.com For this compound, this method would be employed following a successful derivatization step to increase the analyte's volatility. nih.gov The gas chromatograph provides high-resolution separation, while the mass spectrometer ensures accurate identification of the separated components. ajpaonline.com
The table below summarizes the applicability of these techniques.
| Technique | Separation Principle | Detection Principle | Application for the Compound |
| LC-MS | Liquid-solid partitioning | Mass-to-charge ratio | Ideal for direct analysis; high sensitivity for impurity profiling and quantification. nih.govijfmr.com |
| LC-PDA | Liquid-solid partitioning | UV-Vis absorbance | Good for quantification and peak purity assessment; provides spectral confirmation. actascientific.com |
| GC-MS | Gas-solid/liquid partitioning | Mass-to-charge ratio | Requires prior derivatization; suitable for volatile impurity analysis. chemijournal.com |
Quantitative Analysis Methodologies (Non-Biological Matrices)
Quantitative analysis is performed to determine the precise concentration or purity of this compound in non-biological matrices, such as in a final product, a reaction mixture, or a stability study sample. Chromatographic techniques are the primary choice for this purpose due to their ability to separate the analyte of interest from other matrix components before quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The most common method for the quantification of an aromatic compound like this compound is reverse-phase HPLC with a UV detector. The molecule possesses multiple chromophores (the phenyl and pyridine rings) that absorb UV light, allowing for sensitive and reliable detection.
The method involves:
Standard Preparation: Preparing a series of solutions of a highly purified reference standard of the compound at known concentrations.
Calibration Curve: Injecting these standards into the HPLC system and measuring the peak area for each concentration. A calibration curve is generated by plotting peak area versus concentration.
Sample Analysis: The unknown sample is prepared and injected into the HPLC system under the same conditions.
Quantification: The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.
An illustrative set of HPLC parameters for such an analysis is provided below.
| Parameter | Example Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (with an acid modifier like 0.1% formic acid) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
For analyses requiring higher sensitivity or selectivity, especially in complex matrices where co-eluting impurities might interfere with UV detection, LC-MS is the preferred quantitative technique.
Derivatization and Analog Synthesis of 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid for Structure Property Modulation
Ester and Amide Derivatives Synthesis
The presence of both a carboxylic acid on the nicotinic acid ring and an ethyl ester on the phenyl ring provides two key handles for derivatization into a wide array of esters and amides. These modifications are typically pursued to alter solubility, membrane permeability, metabolic stability, and target engagement.
The nicotinic acid moiety can be converted into amides by reacting it with a diverse selection of primary or secondary amines using standard peptide coupling reagents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or activators that form highly reactive esters.
Similarly, the ethoxycarbonyl group on the phenyl ring can be modified. Saponification (hydrolysis under basic conditions) of the ethyl ester yields the corresponding carboxylic acid. This newly formed acid can then be re-esterified with different alcohols (Steglich esterification) or converted into another library of amides using the coupling methods described above. Alternatively, direct aminolysis of the ethyl ester, though often requiring harsher conditions, can produce amides. A more recent, efficient method involves reacting esters with alkali metal amidoboranes, which can achieve high yields of primary and secondary amides at room temperature without a catalyst.
These synthetic strategies allow for the introduction of a wide range of functional groups to probe for interactions with biological targets.
| Modification Site | Derivative Type | Synthetic Approach | Potential R-Groups Introduced | Objective |
|---|---|---|---|---|
| Nicotinic Acid | Amides | Amine coupling (e.g., with DCC, HATU) | Alkylamines, anilines, amino acids, heterocyclic amines | Improve potency, alter solubility, introduce new binding interactions |
| Phenyl-COOEt | Esters | Hydrolysis to -COOH, then esterification | -Methyl, -Isopropyl, -Benzyl, -Hydroxyethyl | Modulate pharmacokinetics (e.g., prodrug strategy), alter stability |
| Phenyl-COOEt | Amides | Hydrolysis to -COOH, then amide coupling | -NH(CH₃), -N(CH₃)₂, -NH(Cyclopropyl), Morpholinyl | Enhance metabolic stability, modify solubility and cell permeability |
Modifications of the Nicotinic Acid Core
Altering the central heterocyclic scaffold, or the nicotinic acid core, represents a more profound modification to explore novel chemical space and intellectual property. Such changes can fundamentally alter the molecule's three-dimensional shape, electronic properties, and metabolic fate. While specific examples for the 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid scaffold are not prevalent in the literature, general medicinal chemistry strategies for pyridine (B92270) ring modification can be applied.
Potential modifications include:
Isomeric Scaffolds : Repositioning the nitrogen atom within the pyridine ring to create picolinic (2-carboxy) or isonicotinic (4-carboxy) acid analogs could drastically change the vector and hydrogen bonding capacity of the carboxylic acid group.
Ring N-Oxidation : Conversion of the pyridine nitrogen to an N-oxide can alter the electronic nature of the ring, influence solubility, and block potential sites of metabolism.
Replacement with other Heterocycles : The pyridine ring could be replaced with other six-membered heterocycles like pyrimidine, pyrazine, or pyridazine. Five-membered rings such as thiophene, furan, or pyrazole (B372694) could also be explored to significantly change the geometry and electronic distribution of the core structure.
These core modifications often require de novo synthesis of the entire bi-aryl system, for instance, by coupling a modified bromo-heterocycle with 4-(ethoxycarbonyl)phenylboronic acid.
Substitution Pattern Variations on the Phenyl Ring
Varying the substitution pattern on the 5-phenyl ring is a common and powerful strategy for fine-tuning ligand-target interactions and physicochemical properties. The most versatile and widely used method for creating the core 5-aryl nicotinic acid structure and its analogs is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction couples an aryl halide (e.g., a 5-bromo-2-methoxynicotinic acid derivative) with an arylboronic acid (e.g., a substituted phenylboronic acid). The mild reaction conditions and tolerance of a wide variety of functional groups make it ideal for generating a library of analogs.
By using a common brominated nicotinic acid precursor and a diverse set of commercially available or readily synthesized phenylboronic acids, chemists can systematically probe the effect of different substituents at the ortho, meta, and para positions of the phenyl ring. Structure-activity relationship (SAR) studies often explore a range of substituents to understand the electronic and steric requirements for optimal activity.
| Position on Phenyl Ring | Substituent Type | Example Substituents | Potential Impact |
|---|---|---|---|
| Ortho (2'-, 6'-) | Steric Bulk / Halogens | -CH₃, -Cl, -F | Induce conformational restriction (torsion angle), block metabolism |
| Meta (3'-, 5'-) | Electron-withdrawing / donating | -CF₃, -CN, -OCH₃, -OH | Modulate electronics (pKa), introduce new H-bonding sites |
| Para (4'-) | (Position occupied by ester) | -COOEt (parent) | Primary interaction point, can be modified to amides or other groups |
Bioisosteric Replacements in the Scaffold
Bioisosterism involves replacing a functional group with another group that retains similar physical and chemical properties, leading to a comparable biological response. This strategy is frequently employed to overcome liabilities associated with a particular functional group, such as the metabolic instability or poor cell permeability often associated with carboxylic acids. The this compound scaffold contains two functionalities derived from carboxylic acids that are amenable to bioisosteric replacement.
For the nicotinic acid group, common acidic bioisosteres include:
Tetrazoles : 5-Substituted 1H-tetrazoles are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids but offer greater lipophilicity and can form different hydrogen bond networks.
Acyl Sulfonamides : These groups can mimic the acidity and hydrogen-bonding pattern of carboxylic acids while potentially improving metabolic stability.
Hydroxyisoxazoles (Isoxazolols) : These heterocycles are also acidic and can act as effective carboxylic acid surrogates.
The ethoxycarbonyl group on the phenyl ring can also be replaced with various neutral bioisosteres to modulate properties without introducing an acidic center.
| Original Group | Bioisostere | Key Features | Potential Advantages |
|---|---|---|---|
| -COOH (Nicotinic acid) | 5-Substituted-1H-tetrazole | Acidic (pKa ~4.5-4.9), more lipophilic | Improved oral bioavailability, altered metabolic profile. |
| -COOH (Nicotinic acid) | N-Acyl Sulfonamide | Acidic, different H-bond pattern | Enhanced metabolic stability, improved permeability. |
| -COOH (Nicotinic acid) | 3-Hydroxyisoxazole | Acidic (pKa ~4-5), planar | Alternative binding interactions, novel chemical space. |
| -COOEt (Phenyl ester) | 1,3,4-Oxadiazole | Neutral, H-bond acceptor | Increased metabolic stability compared to ester |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of related molecules, known as libraries. These libraries are invaluable for efficiently exploring the structure-activity relationships around a given scaffold. The this compound core is well-suited for combinatorial approaches due to its multiple points for diversification.
Solid-Phase Synthesis : A key technique in combinatorial chemistry is solid-phase synthesis, where molecules are built on an insoluble resin support. This simplifies purification, as excess reagents and byproducts can be washed away after each reaction step. For this scaffold, a 5-bromonicotinic acid derivative could be anchored to a resin. Subsequent Suzuki coupling with a panel of different boronic acids would generate a library of 5-aryl derivatives still attached to the solid support. The carboxylic acid could then be derivatized with a library of amines before the final products are cleaved from the resin.
Parallel Synthesis : In this approach, reactions are carried out simultaneously in spatially separate reaction vessels, such as the wells of a microtiter plate. This allows for the creation of a library of discrete compounds, each with a known structure. For example, a common intermediate could be aliquoted into a 96-well plate, and a different amine (for amide formation) or boronic acid (for Suzuki coupling) could be added to each well, allowing for the rapid generation of 96 unique analogs for screening.
By combining these diversification points (phenyl ring substitution, amide/ester formation), a large and diverse library of compounds can be generated from a few key building blocks to accelerate the discovery of compounds with optimized properties.
Future Research Directions and Emerging Areas in Studies of 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid
Integration of Artificial Intelligence and Machine Learning in Chemical Research
Property Prediction: ML algorithms can be trained on large datasets of known molecules to predict the electronic, optical, and physical properties of novel derivatives of the target compound before they are synthesized. research.googlechemrxiv.orgresearchgate.net This predictive capability allows researchers to screen vast virtual libraries of potential compounds, identifying candidates with desired characteristics for applications in electronics or materials science with significantly reduced time and cost. research.google
Synthesis Planning: Computer-Assisted Synthesis Planning (CASP) tools, enhanced by AI, can propose novel and efficient retrosynthetic routes. rsc.org These systems can analyze the structure of a complex target derivative and suggest a sequence of reactions, drawing from a vast database of chemical literature to identify the most viable and efficient pathways. mit.edu
Accelerated Discovery of Functional Materials: AI can guide the autonomous design of materials with tailored functionalities. arxiv.org By integrating generative models with high-throughput virtual screening, researchers can explore the vast chemical space around the 5-(4-ethoxycarbonylphenyl)-2-methoxynicotinic acid scaffold to discover new materials for applications such as organic electronics or catalysis. nih.govlabmanager.com
The synergy between AI, automated experimentation, and computational modeling is expected to create a fully automated pipeline for rapid synthesis and validation, transforming materials discovery. arxiv.org
Development of Novel and Efficient Synthetic Methodologies
While traditional cross-coupling reactions like the Suzuki-Miyaura coupling are effective for creating the biaryl structure of this compound, future research will focus on more sustainable, efficient, and scalable synthetic methods. nih.govrsc.org Emerging technologies such as flow chemistry and photocatalysis are at the forefront of this evolution. researchgate.netaragen.com
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.netaragen.comhelgroup.com For the synthesis of biaryl compounds, flow reactors enable precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times. researchgate.net This methodology is particularly well-suited for handling hazardous reagents and intermediates safely. helgroup.com
Photocatalysis: Visible-light photocatalysis uses light energy to drive chemical reactions under mild conditions, offering a greener alternative to methods that require high temperatures or harsh reagents. rsc.orgresearchgate.net This technique can be applied to forge the key carbon-carbon bond in the target molecule or to perform late-stage functionalization on the core structure. rsc.orgnih.gov
The following table provides a comparative overview of these synthetic methodologies.
| Feature | Traditional Batch Synthesis (e.g., Suzuki Coupling) | Continuous Flow Chemistry | Visible-Light Photocatalysis |
| Reaction Time | Hours to days | Seconds to minutes | Hours |
| Scalability | Challenging, requires process redesign | Straightforward by extending run time | Moderate, can be limited by light penetration |
| Safety | Moderate to high risk with hazardous reagents | High, small reaction volumes minimize risk | High, operates under mild conditions |
| Efficiency | Variable yields, potential for side products | Often higher yields and purity | Good to excellent yields, high selectivity |
| Energy Input | Often requires significant heating | Efficient heat transfer, lower energy use | Uses light energy, often at room temperature |
| Sustainability | Generates significant solvent and catalyst waste | Reduced waste streams, potential for catalyst recycling | Green approach using light as a reagent |
This table provides a generalized comparison; specific outcomes depend on the exact reaction and setup.
Future efforts will likely focus on integrating these technologies, for instance, by developing photocatalytic reactions within continuous flow systems to maximize efficiency and scalability. researchgate.net
Exploration of Unconventional Reactivity Profiles
Moving beyond the established reactivity of the carboxylic acid and ester groups, future research will explore the unconventional functionalization of the aromatic rings of this compound. Late-stage functionalization (LSF) is a powerful strategy that allows for the direct modification of complex molecules at a late point in a synthetic sequence, enabling rapid diversification and the creation of novel analogues. rsc.orgunina.it
Key areas of exploration include:
C-H Activation: Direct C-H bond activation is a highly atom-economical strategy for introducing new functional groups onto the pyridine (B92270) or phenyl rings without the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H arylation, for example, could be used to introduce additional aryl groups, creating more complex poly-aromatic structures. osti.gov
Photocatalytic LSF: As mentioned, visible-light photocatalysis offers unique opportunities for LSF under mild conditions. rsc.orgresearchgate.net This can unlock novel regio- and chemoselectivities that are difficult to achieve with traditional methods, allowing for precise modifications at specific positions on the molecule. nih.govresearchgate.net
Decarbonylative Coupling: Recent advances have shown that carboxylic acids can be used as coupling partners in decarbonylative reactions. rsc.orgrsc.org This opens up the possibility of using the nicotinic acid moiety itself as a handle for further arylation, providing an alternative to traditional cross-coupling methods. rsc.org
These approaches will enable chemists to treat the core scaffold of this compound as a platform, rapidly generating libraries of derivatives with diverse functionalities for screening in materials science applications. unina.it
Design of Advanced Functional Materials Incorporating the Compound
The distinct structural features of this compound—a rigid biaryl backbone, a coordinating pyridine nitrogen atom, and a carboxylic acid group—make it an excellent candidate for incorporation into advanced functional materials.
Metal-Organic Frameworks (MOFs): The carboxylic acid and pyridine nitrogen can act as binding sites (ligands) for metal ions, forming highly porous, crystalline structures known as MOFs. osti.govbohrium.comacs.org The properties of the resulting MOF, such as its pore size, stability, and functionality, are directly influenced by the structure of the organic ligand. mdpi.comnih.gov Derivatives of this compound could be used to create luminescent MOFs for sensing applications or as platforms for catalysis. nih.govbohrium.comrsc.orgresearchgate.net The extended aromatic system of the biaryl structure is particularly suited for creating MOFs with interesting photophysical properties. researchgate.net
Conjugated Polymers for Sensors: By polymerizing derivatives of this compound, it is possible to create conjugated polymers with unique electronic properties. mit.edunih.gov The pyridine unit can act as a binding site for metal ions or respond to changes in pH, leading to detectable changes in the polymer's fluorescence or conductivity. mit.edunih.govresearchgate.net This makes such materials promising candidates for chemical sensors. mit.eduacs.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): The rigid, electron-rich carbazole scaffold, which shares structural similarities with biaryl systems, is widely used in materials for OLEDs due to its charge-transporting properties and thermal stability. nih.gov The biaryl core of this compound could be similarly exploited. By modifying the structure to enhance its electroluminescent properties, it could serve as an emitter or host material in the light-emitting layer of OLED devices. mdpi.combeilstein-journals.orgresearchgate.net
Research in this area will focus on molecular engineering—systematically modifying the compound's structure to fine-tune the properties of the resulting material for specific high-performance applications.
Interdisciplinary Research Collaborations and Translational Potential (Non-Clinical)
The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines. The development of next-generation functional materials requires a synergistic approach combining the expertise of synthetic chemists, computational scientists, and materials engineers. labnews.co.ukstrath.ac.uk
Future progress will be driven by:
Computation-Guided Discovery: Collaborations between computational chemists and synthetic chemists are becoming essential. mit.edulabinsights.nlyoutube.com Computational models can predict target molecules with desired properties, guiding synthetic chemists to focus their efforts on the most promising candidates. labnews.co.uklabinsights.nl This "design-build-test-learn" cycle, accelerated by AI, significantly shortens the timeline for materials discovery. stanford.edu
From Molecule to Device: A translational research pipeline, even in a non-clinical context, requires collaboration between chemists who synthesize the molecules and materials scientists or engineers who fabricate and test devices. strath.ac.uk For instance, developing a new OLED material would involve chemists designing and producing the compound, while engineers would integrate it into a device architecture and characterize its performance.
Open Data and Collaborative Platforms: The establishment of shared databases and open-source AI tools fosters a more collaborative research environment. labmanager.commedium.com Platforms that allow researchers from different fields to share data and models can accelerate progress and break down the traditional barriers between disciplines. youtube.com
These interdisciplinary efforts will be crucial for translating the fundamental chemical properties of this compound and its derivatives into tangible technological innovations.
Summary of Academic Research Findings and Future Outlook for 5 4 Ethoxycarbonylphenyl 2 Methoxynicotinic Acid
Synthesis of Key Research Advancements and Methodological Innovations
There are no specific research advancements or methodological innovations to report for the synthesis or application of 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid due to the absence of published literature on this compound.
Identification of Remaining Knowledge Gaps and Challenges
The primary knowledge gap is the very existence and characterization of this compound in the scientific literature. Challenges would first involve its successful synthesis and purification, followed by comprehensive spectroscopic and analytical characterization to confirm its structure.
Long-Term Perspectives for Fundamental Research
Should this compound be synthesized and characterized in the future, long-term research could potentially explore its properties based on its structural components. The nicotinic acid core is a well-known pharmacophore, and the substituted phenyl ring could be investigated for its influence on biological activity or material properties.
Broader Academic Impact of Basic and Applied Research on the Compound
Currently, there is no broader academic impact of research on this compound, as no such research appears to have been published.
Q & A
Q. What are the recommended synthetic routes for 5-(4-Ethoxycarbonylphenyl)-2-methoxynicotinic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the 4-ethoxycarbonylphenyl group to the nicotinic acid backbone. For example, boronic acid derivatives (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid) can react with halogenated nicotinic acid precursors under palladium catalysis . Optimization includes:
- Factorial Design : Systematically vary temperature, catalyst loading, and solvent polarity (e.g., DMF vs. THF) to maximize yield .
- Purification : Use gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry via NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and NMR (carboxylic acid carbonyl at ~170 ppm) .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M-H] expected m/z ~344.1) .
Q. What handling and storage protocols are critical to maintain the compound’s stability during experimental workflows?
- Methodological Answer :
- Storage : Store desiccated at -20°C in amber vials to prevent hydrolysis of the ethoxycarbonyl group .
- Handling : Use inert atmosphere (N) gloveboxes for moisture-sensitive reactions .
Advanced Research Questions
Q. How can contradictory data between computational predictions (e.g., DFT) and experimental observations (e.g., X-ray crystallography) regarding molecular conformation be resolved?
- Methodological Answer :
- Solvent Effects : DFT calculations often assume gas-phase conditions; incorporate implicit solvent models (e.g., PCM for DMSO) to align with experimental data .
- Tautomerism Analysis : Use variable-temperature NMR to detect equilibrium between carboxylic acid and carboxylate forms, which may explain conformational discrepancies .
Q. What strategies are effective in elucidating the compound’s structure-activity relationships (SAR) in pharmacological contexts?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test bioactivity .
- Molecular Docking : Perform docking studies with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina, validating with MD simulations .
Q. How can researchers design experiments to investigate metabolic stability or degradation pathways?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS .
- Isotopic Labeling : Use -labeled ethoxycarbonyl groups to track cleavage pathways .
Q. What experimental and computational approaches integrate effectively to study reaction mechanisms (e.g., ester hydrolysis)?
- Methodological Answer :
- Kinetic Studies : Monitor pH-dependent hydrolysis rates via UV-Vis spectroscopy (λ~260 nm for carboxylic acid release) .
- DFT Calculations : Map transition states for acid-catalyzed vs. base-catalyzed hydrolysis pathways .
Tables for Key Data
| Synthetic Optimization | Variables Tested | Optimal Conditions | References |
|---|---|---|---|
| Suzuki Coupling | Catalyst (Pd(PPh3)4 vs. PdCl2), solvent (DMF vs. THF) | Pd(PPh3)4 (5 mol%), DMF, 80°C, 12h | |
| Purification | Solvent system (EtOAc/hexane vs. MeOH/CH2Cl2) | Gradient elution (10% → 50% EtOAc in hexane) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
